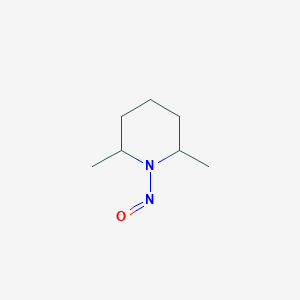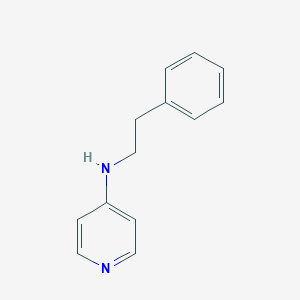
Pyridine, 4-(phenethylamino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Pyridine, 4-(phenethylamino)-, also known as 4-PEA, is a chemical compound that belongs to the class of pyridine alkaloids. It is a synthetic compound that has been extensively studied for its potential applications in scientific research.
科学的研究の応用
Pyridine, 4-(phenethylamino)- has been studied for its potential applications in a variety of scientific research areas, including neuroscience, pharmacology, and biochemistry. It has been shown to have a high affinity for the dopamine transporter, which makes it a useful tool for studying the role of dopamine in the brain. Additionally, Pyridine, 4-(phenethylamino)- has been shown to inhibit the reuptake of norepinephrine, which may have implications for the treatment of depression and anxiety disorders.
作用機序
The mechanism of action of Pyridine, 4-(phenethylamino)- involves its interaction with the dopamine and norepinephrine transporters. It has been shown to bind to these transporters and inhibit their reuptake function, leading to increased levels of dopamine and norepinephrine in the synaptic cleft. This can result in increased neurotransmitter signaling and changes in neuronal activity.
生化学的および生理学的効果
The biochemical and physiological effects of Pyridine, 4-(phenethylamino)- are complex and depend on the specific experimental conditions. In general, Pyridine, 4-(phenethylamino)- has been shown to increase dopamine and norepinephrine levels in the brain, which can lead to changes in behavior and mood. It has also been shown to have effects on other neurotransmitter systems, including serotonin and acetylcholine.
実験室実験の利点と制限
One advantage of using Pyridine, 4-(phenethylamino)- in lab experiments is its high affinity for the dopamine transporter. This makes it a useful tool for studying the role of dopamine in the brain. Additionally, Pyridine, 4-(phenethylamino)- has been shown to have a relatively low toxicity profile, which makes it a safer alternative to other compounds that have similar effects. However, one limitation of using Pyridine, 4-(phenethylamino)- is its relatively low yield in the synthesis process, which can make it difficult to obtain large quantities for experiments.
将来の方向性
There are several future directions for research on Pyridine, 4-(phenethylamino)-. One area of interest is its potential use in the treatment of depression and anxiety disorders. Studies have shown that Pyridine, 4-(phenethylamino)- has anxiolytic and antidepressant effects in animal models, and further research is needed to determine its potential therapeutic applications in humans. Additionally, Pyridine, 4-(phenethylamino)- may have applications in the study of addiction and drug abuse, as it has been shown to modulate the reward pathway in the brain. Finally, further research is needed to understand the biochemical and physiological effects of Pyridine, 4-(phenethylamino)- on other neurotransmitter systems, such as serotonin and acetylcholine.
特性
CAS番号 |
15935-79-2 |
|---|---|
製品名 |
Pyridine, 4-(phenethylamino)- |
分子式 |
C13H14N2 |
分子量 |
198.26 g/mol |
IUPAC名 |
N-(2-phenylethyl)pyridin-4-amine |
InChI |
InChI=1S/C13H14N2/c1-2-4-12(5-3-1)6-11-15-13-7-9-14-10-8-13/h1-5,7-10H,6,11H2,(H,14,15) |
InChIキー |
SYEYBZWRMMNJAY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC2=CC=NC=C2 |
正規SMILES |
C1=CC=C(C=C1)CCNC2=CC=NC=C2 |
その他のCAS番号 |
15935-79-2 |
同義語 |
4-(Phenethylamino)pyridine |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

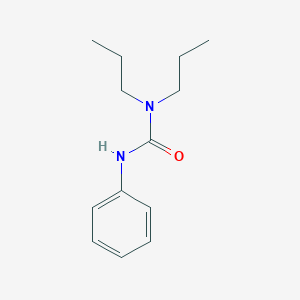
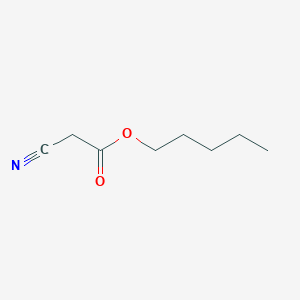
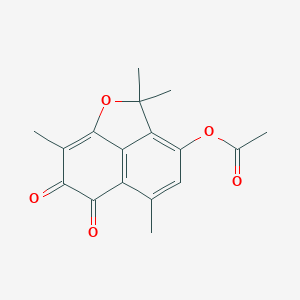
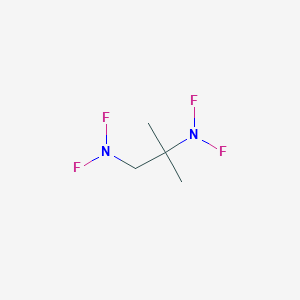
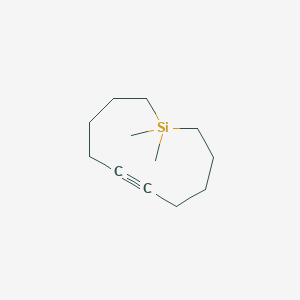
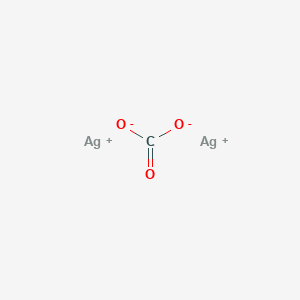
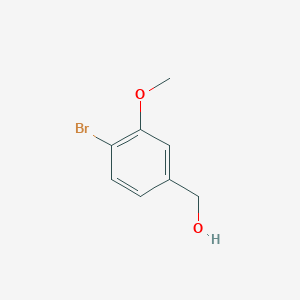
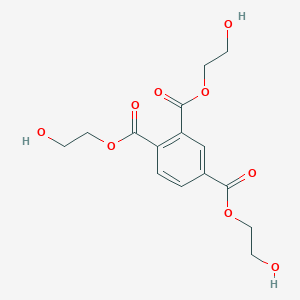
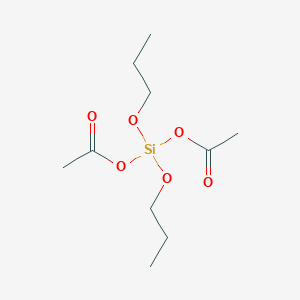
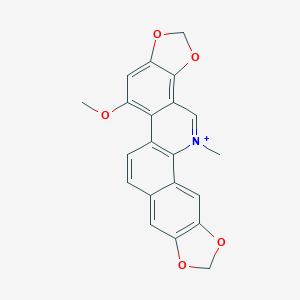
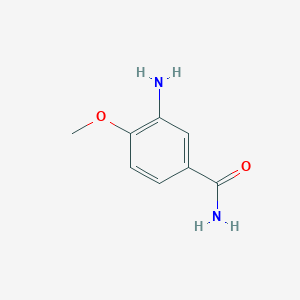
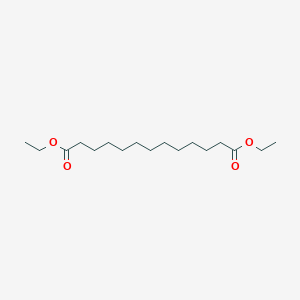
![Ethyl 15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate](/img/structure/B96671.png)
